
3-(2-Methoxyethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)benzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methoxyethyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)benzaldehyde typically involves the reaction of benzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the 2-methoxyethyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize side reactions. Common catalysts used include sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield 3-(2-methoxyethyl)benzoic acid.
Reduction: The compound can be reduced to form alcohols. Reduction with sodium borohydride (NaBH4) can produce 3-(2-methoxyethyl)benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3-(2-Methoxyethyl)benzoic acid.
Reduction: 3-(2-Methoxyethyl)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-(2-Methoxyethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may exert its effects by disrupting cellular processes, such as inhibiting enzyme activity or interfering with cell membrane integrity. The compound’s aromatic structure allows it to interact with proteins and other biomolecules, potentially leading to changes in their function.
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, which lacks the 2-methoxyethyl group.
3-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
2-Methoxybenzaldehyde: Another isomer with the methoxy group in a different position.
Uniqueness: 3-(2-Methoxyethyl)benzaldehyde is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7-8H,5-6H2,1H3 |
Clé InChI |
FDDJYMFPZCKHQD-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CC(=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
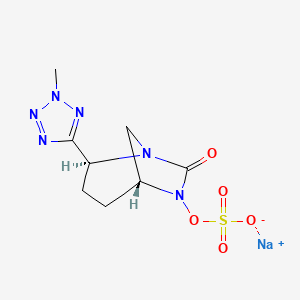

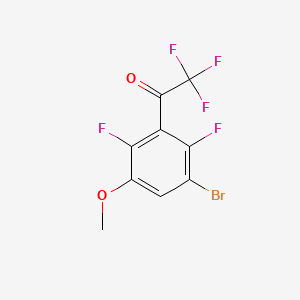
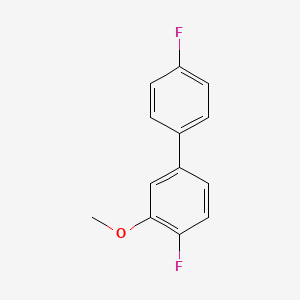

![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
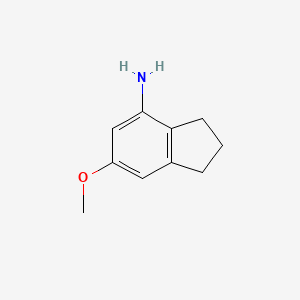
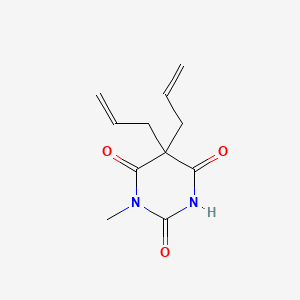

![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)

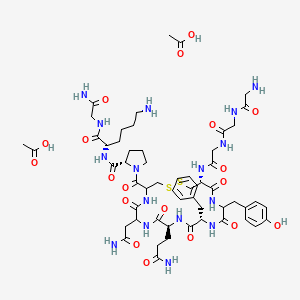
![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
